molecular formula C8H6BrN3 B8680871 5-Bromo-1-phenyltriazole

5-Bromo-1-phenyltriazole

Cat. No. B8680871
M. Wt: 224.06 g/mol
InChI Key: MHOFDKAHSZKDTP-UHFFFAOYSA-N
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Patent
US07807671B2

Procedure details

In a 100 ml 3 necked round bottom flask, 1-phenyl-1H-1,2,3-triazole (1.2 g) was taken in dry THF (25 ml) under nitrogen. n-Butyl lithium (3.36 ml) was added at −78° C. and stirred for 5 minutes, then bromine (3.76 ml) was added dropwise to the above reaction mixture. Reaction mixture was stirred at −78° C. for 1 hour. TLC was checked no starting material and the reaction mixture was quenched with saturated ammonium chloride (50 ml) and ethyl acetate was added. The organic layer was washed with sodium bisulphate, brine, dried and concentrated. The crude product was purified by column chromatography using pet ether & ethyl acetate as eluent to give 5-bromo-1-phenyl-1H-1,2,3-triazole as yellow solid.
[Compound]
Name
3
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
3.36 mL
Type
reactant
Reaction Step Three
Quantity
3.76 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH:11]=[CH:10][N:9]=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([Li])CCC.[Br:17]Br>C1COCC1>[Br:17][C:11]1[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[N:8]=[N:9][CH:10]=1

Inputs

Step One
Name
3
Quantity
100 mL
Type
reactant
Smiles
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=NC=C1
Step Three
Name
Quantity
3.36 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
3.76 mL
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at −78° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with saturated ammonium chloride (50 ml) and ethyl acetate
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The organic layer was washed with sodium bisulphate, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CN=NN1C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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